6-Bromo-4-(dimethoxymethyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

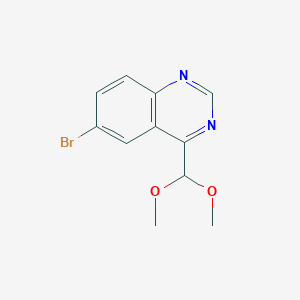

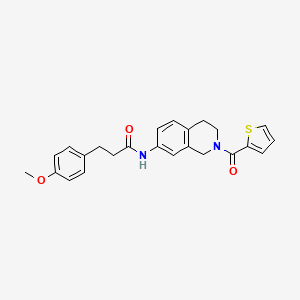

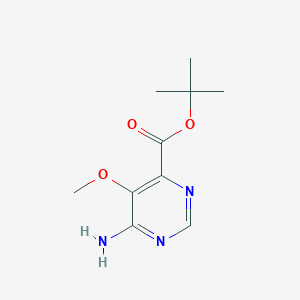

6-Bromo-4-(dimethoxymethyl)quinazoline is a chemical compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.125. It belongs to the class of quinazoline derivatives, which are N-containing heterocyclic compounds .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, 6-bromo-4-alkylthioquinazoline compounds can be generated from anthranilic acid via phase-transfer catalysis through a sequence of reactions, including acylation, bromination, hydrolysis, ring formation, vulcanization, and thioether substitution .Molecular Structure Analysis

The InChI code for 6-Bromo-4-(dimethoxymethyl)quinazoline is 1S/C11H11BrN2O2/c1-15-11(16-2)10-8-5-7(12)3-4-9(8)13-6-14-10/h3-6,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives are diverse and can be categorized into several types, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . The specific reactions involving 6-Bromo-4-(dimethoxymethyl)quinazoline are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

6-Bromo-4-(dimethoxymethyl)quinazoline is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives, including “6-Bromo-4-(dimethoxymethyl)quinazoline”, have been identified as having potential anti-cancer properties . They act against different protein kinases, which are often overexpressed in cancer cells . This makes them promising candidates for cancer therapy .

Anti-Inflammatory Activity

Quinazoline derivatives have also been found to exhibit anti-inflammatory activities . This suggests that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in the treatment of inflammatory diseases.

Anti-Bacterial Activity

Research has shown that quinazoline derivatives possess anti-bacterial properties . Therefore, “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in the development of new antibiotics.

Analgesic Activity

Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This suggests that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in pain management.

Anti-Viral Activity

Quinazoline derivatives have demonstrated anti-viral activities . This indicates that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in the treatment of viral infections.

Anti-Oxidant Activity

Quinazoline derivatives have been found to exhibit anti-oxidant properties . This suggests that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used to combat oxidative stress in the body.

Safety And Hazards

Future Directions

Quinazoline derivatives have drawn significant attention due to their diverse biological activities and potential applications in fields of biology, pesticides, and medicine . Future research may focus on synthesizing a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .

properties

IUPAC Name |

6-bromo-4-(dimethoxymethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-15-11(16-2)10-8-5-7(12)3-4-9(8)13-6-14-10/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWWVBLIVZLNFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=NC2=C1C=C(C=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-(dimethoxymethyl)quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Triazol-1-yl)cyclopropyl]methanamine](/img/structure/B2875538.png)

![7-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B2875541.png)

![N-(2,5-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2875542.png)

![Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2875550.png)

![3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2875559.png)

![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)